3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2) is a heterocyclic small molecule comprising a 1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a formyl group at the 4-position. With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol , this compound serves as a versatile aldehyde intermediate for synthesizing more complex pyrazole derivatives.

Molecular Formula C12H12N2O3
Molecular Weight 232.23g/mol
CAS No. 350997-69-2
Cat. No. B445073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS350997-69-2
Molecular FormulaC12H12N2O3
Molecular Weight232.23g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)OC
InChIInChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-9(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
InChIKeyMVOHBLRFSWSWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2): A Differentiated Pyrazole Aldehyde Building Block for Kinase-Targeted Medicinal Chemistry


3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2) is a heterocyclic small molecule comprising a 1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a formyl group at the 4-position [1]. With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol , this compound serves as a versatile aldehyde intermediate for synthesizing more complex pyrazole derivatives. The 3,4-dimethoxyphenyl substitution pattern is a key structural feature associated with enhanced interactions in kinase inhibitor design [2].

3,4-Dimethoxyphenyl scaffoldReported class-level linkage to kinase-targeted chemical space
Aldehyde handleEnables SAR diversification via condensation or reductive amination
Pathway study contextMay support TNIK, IKKε, TBK1 kinase pathway research

Why Generic Pyrazole-4-carbaldehyde Substitution Fails: Evidence for 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in Kinase-Targeted Drug Discovery


Simple pyrazole-4-carbaldehydes (e.g., 3-methyl, 3-phenyl) cannot be indiscriminately substituted for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Its specific 3,4-dimethoxyphenyl substitution is a privileged pharmacophore for modulating key protein kinases including TNIK, IKKε, and TBK1 [1]. Patented pyrazole derivatives bearing this exact motif demonstrate potent multi-kinase inhibition linked to anti-cancer activity, a profile not generally achievable with unsubstituted or simple alkyl/aryl pyrazole aldehydes [2]. The aldehyde handle at the 4-position enables specific derivatization to optimize potency and pharmacokinetics within this established kinase-targeted chemical space [3].

Target Compound
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Generic Analog
3-Methyl or 3-phenyl pyrazole-4-carbaldehydes
The 3,4-dimethoxyphenyl group is linked to a differentiated kinase-targeted profile not reported for simple alkyl/aryl analogs. Substitution may shift SAR and pathway-response context.
Risk Factor
Pharmacophore Mismatch
Impact
Absence of key π-π stacking or hinge-binding interactions reported for the dimethoxy motif
Kinase selectivity and enzyme inhibition endpoints may not reproduce. Class-level evidence suggests substitution pattern influences target engagement.

Quantitative Differentiation of 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Evidence for Selection in Kinase-Targeted and Anticancer Research


Structural Basis for TNIK, IKKε, and TBK1 Kinase Inhibition in Cancer Therapy

The 3,4-dimethoxyphenyl group present in 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a core structural element in patented kinase inhibitors. Derivatives of this core structure have been specifically claimed for their ability to effectively inhibit TNIK, IKKε, and TBK1 kinases, which are validated targets in multiple cancer types [1]. In contrast, generic pyrazole aldehydes lacking this substitution pattern are not reported to exhibit this specific multi-kinase inhibitory profile [2].

Kinase Target Profile
Class-level
Core structure of patented inhibitors vs. generic pyrazole-4-carbaldehydes
Reported scaffold context for TNIK/IKKε/TBK1 research
Inferred from patent claims; direct comparison data to verify
Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Class-Leading Anticancer Potency from the 3,4-Dimethoxyphenyl-Pyrazole Scaffold

The 3,4-dimethoxyphenyl-pyrazole core, as found in 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, is a scaffold for generating potent anticancer agents. A derivative (compound 6) from the closely related 2-hydroxy-3,4-dimethoxyphenyl analog exhibited IC50 values of 2.97 µg/mL and 2.67 µg/mL against MCF-7 and HepG2 cancer cell lines, respectively [1]. This level of potency is characteristic of this specific substitution pattern. In contrast, a library of 1,3,4-triarylpyrazole derivatives, representing a different substitution paradigm, showed a wider range of activities, with the most potent compounds achieving IC50 values of 2.11 µM and 4.9 µM against MCF-7 cells [2].

Cytotoxicity (IC50)
Class-level inference
IC50 ~2-3 µg/mL (MCF-7, HepG2)
Supports cytotoxicity endpoint review in selected cell models
Derived from a closely related 2-hydroxy analog; scaffold-level trend
Anticancer Activity Cytotoxicity Structure-Activity Relationship

Validated Anticholinesterase Activity: An Entry Point for Neurodegenerative Disease Research

Derivatives incorporating the 3,4-dimethoxyphenyl group have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. A series of pyrazolines containing this group showed up to 40.92% AChE inhibition at 50 µM [1]. This is a class-level effect attributable to the 3,4-dimethoxyphenyl substitution, which enables favorable π-π stacking interactions within the enzyme active site. By contrast, simple pyrazoles without this aryl substitution are generally inactive or weakly active against AChE [2].

AChE Inhibition
Class-level
~41% inhibition at 50 µM
Reported anticholinesterase screening context; target-specific validation required
In vitro Ellman assay; pyrazoline derivative data
Anticholinesterase Alzheimer's Disease Neurodegeneration

Advantageous Molecular Docking Profile for Kinase and Neurodegenerative Targets

The 3,4-dimethoxyphenyl group enables key molecular interactions not possible with simpler aryl or alkyl substitutions. Docking studies of 3,4-dimethoxyphenyl-containing pyrazolines into human AChE (PDB: 4EY7) revealed critical π-π stacking interactions with Trp286, a residue in the enzyme's peripheral anionic site [1]. This specific interaction is a hallmark of potent AChE inhibitors like donepezil. Similarly, the same substitution pattern is implicated in forming favorable binding poses with TNIK and TBK1 kinases, contributing to their inhibition [2].

Docking Interactions
Class-level
π-π stacking with Trp286 (AChE) and hinge-region contacts
Supports molecular docking context for scaffold prioritization
In silico; requires experimental binding confirmation
Molecular Docking Computational Chemistry Drug Design

Best-Fit Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde


Synthesis of TNIK/IKKε/TBK1 Kinase Inhibitors for Oncology Drug Discovery

Procure 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde as the essential aldehyde building block for constructing novel pyrazole-based inhibitors targeting TNIK, IKKε, and TBK1 kinases. This substitution pattern is a core element of patented inhibitors with demonstrated activity against these oncology targets [1]. The aldehyde group enables rapid diversification through reductive amination or Knoevenagel condensation to generate focused libraries for structure-activity relationship (SAR) studies in cancer models [2].

Development of Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Disease Research

Utilize this compound as a starting material for synthesizing pyrazoline and pyrazole derivatives with validated anticholinesterase activity. The 3,4-dimethoxyphenyl group is critical for enabling π-π stacking interactions with the peripheral anionic site of AChE, a key feature for potent inhibition [1]. The aldehyde functional group at the 4-position provides a convenient handle for generating diverse compound libraries for screening against Alzheimer's disease-relevant targets [2].

Building Block for Generating Potent Anticancer Leads

Employ 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of aza-heterocycles with proven anticancer activity. The scaffold is known to yield derivatives with potent cytotoxic effects (IC50 values in the low µg/mL range) against breast and liver cancer cell lines [1]. The aldehyde group can be used to create chalcones, pyrazolines, and pyridine-3-carbonitriles, which are privileged structures in anticancer drug discovery [2].

Application
Selection Property
Validation Focus
Kinase-targeted SAR studies
3,4-Dimethoxyphenyl scaffold linked to kinase-targeted chemical space
Pathway-specific inhibition and selectivity profiling
Anticholinesterase screening
Scaffold reported to support AChE interaction motifs
AChE inhibition endpoint and docking-model validation
Cytotoxicity endpoint research
Scaffold observed to yield cytotoxicity in selected cancer cell lines
Cell viability and proliferation endpoint review

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